molecular formula C8H8F2O B2980785 (R)-alpha-Methyl-2,3-difluorobenzenemethanol CAS No. 867288-29-7

(R)-alpha-Methyl-2,3-difluorobenzenemethanol

Cat. No. B2980785
M. Wt: 158.148
InChI Key: IWMIWBJLOWDKSQ-RXMQYKEDSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Synthesis and Catalysis

(R)-alpha-Methyl-2,3-difluorobenzenemethanol is a valuable intermediate in organic synthesis, particularly in the development of polymers and complex molecules. For instance, the compound has been utilized in the cationic copolymerization of glycolide with L,L-dilactide, where initiators such as methyl triflate were employed to achieve random sequences and high incorporation rates of monomers. This process is crucial for creating copolyesters with specific properties, useful in various industrial and biomedical applications (Kricheldorf & Kreiser, 1987). Furthermore, (R)-alpha-Methyl-2,3-difluorobenzenemethanol derivatives have been involved in the synthesis of rigid polyurethane foams with enhanced flame-retardant properties. The integration of such derivatives into the polymer matrix contributes to the development of materials with improved mechanical strength and thermal stability, which are essential for safety in construction and automotive industries (Yang et al., 2015).

Molecular Engineering and Drug Discovery

In the realm of drug discovery and molecular engineering, (R)-alpha-Methyl-2,3-difluorobenzenemethanol serves as a key building block in the synthesis of various bioactive compounds. Its application in the resolution of α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol, a potential antipsychotic agent, showcases its role in producing enantiomerically pure compounds. Such precision in chirality is critical for the pharmaceutical industry, as it ensures the efficacy and safety of therapeutic agents (Hanson et al., 1994).

Advanced Material Development

Moreover, (R)-alpha-Methyl-2,3-difluorobenzenemethanol derivatives have been employed in the design and synthesis of advanced materials, such as flame-retardant polymers. By incorporating such derivatives into polymer matrices, researchers have been able to enhance the flame-retardant properties of materials, making them safer and more durable for use in various applications, from consumer electronics to aerospace components (Yang et al., 2015).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

(1R)-1-(2,3-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-5,11H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMIWBJLOWDKSQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=C(C(=CC=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-alpha-Methyl-2,3-difluorobenzenemethanol

CAS RN

867288-29-7
Record name (1R)-1-(2,3-difluorophenyl)ethan-1-ol
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